molecular formula C4H9NO2 B1278617 2-(Aminomethyl)-1,3-dioxolane CAS No. 4388-97-0

2-(Aminomethyl)-1,3-dioxolane

Cat. No. B1278617
CAS RN: 4388-97-0
M. Wt: 103.12 g/mol
InChI Key: QXXRLUXAOFVOTE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-dioxolane, also known as 2-amino-1,3-dioxolane, is a versatile organic compound used in the synthesis of various organic compounds. It is a colorless liquid with a boiling point of 94°C and a melting point of -30°C. It is soluble in water and alcohol, and is commonly used in organic synthesis, pharmaceuticals, and materials science. This compound has been used in the synthesis of various organic compounds, pharmaceuticals, and materials science.

Scientific Research Applications

Synthesis of Novel Nucleosides

1,3-Dioxolan-2-ylnucleosides, including those derived from 2-(aminomethyl)-1,3-dioxolane, have been synthesized as potential inhibitors of HIV. These novel compounds were created by reacting 2-methoxy-1,3-dioxolane with silylated bases, leading to [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides. This research highlights the potential of these compounds in antiviral applications, particularly against HIV (Branålt et al., 1996).

Development of Antitumor Agents

Research has shown that [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes exhibit significant antitumor activity. These compounds, possessing a 1,3-dioxolane ring moiety, were tested against various cancer cell lines and were found to be more effective than traditional drugs like cisplatin and carboplatin in certain cases. This indicates the potential of this compound derivatives in cancer chemotherapy (Kim et al., 1994).

Contributions to Liquid Crystal Technology

1,3-Dioxolane derivatives have been utilized in the development of liquid crystal technology. Specifically, the positive dielectric anisotropy and birefringence of tolane-liquid crystals were significantly increased by introducing 1,3-dioxolane as a terminal group. This research opens up new possibilities for the application of these materials in advanced display technologies and optical devices (Chen et al., 2015).

Renewable Energy and Fuel Additives

2,3-Butanediol, a renewable alcohol, can be selectively dehydrated to produce a complex mixture of 1,3-dioxolane derivatives. These compounds have been identified as potential sustainable gasoline blending components, diesel oxygenates, and industrial solvents, highlighting the role of 1,3-dioxolane derivatives in renewable energy and environmentally friendly fuel additives (Harvey et al., 2016).

Advanced Materials and Polymer Chemistry

1,3-Dioxolane is used in the synthesis of advanced materials and polymers. For instance, 4-Methacryloyloxymethyl-1,3-dioxolanes substituted with various residues have been synthesized for potential applications in creating novel polymers with specific properties, such as controlled hydrolysis rates (Kamogawa et al., 1981).

Safety and Hazards

The safety and hazards associated with “2-(Aminomethyl)-1,3-dioxolane” would depend on its specific structure and properties. For example, if it is similar to other aminomethyl compounds, it could potentially be hazardous .

properties

IUPAC Name

1,3-dioxolan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXRLUXAOFVOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445904
Record name 2-(Aminomethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4388-97-0
Record name 2-(Aminomethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-dioxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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